methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate is a bicyclic sulfonamide derivative featuring a thiophene-carboxylate core. The sulfonyl group at the 3-position of the thiophene ring enhances electrophilicity and may influence binding to enzymatic targets, while the methyl ester at the 2-position modulates solubility and metabolic stability. This compound’s synthesis and structural characterization likely rely on crystallographic tools such as SHELX and ORTEP-III , given the complexity of its bicyclic framework.
Properties
IUPAC Name |
methyl 3-(3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S2/c1-17-12(14)11-10(4-5-19-11)20(15,16)13-8-2-3-9(13)7-18-6-8/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBIXCBVLTXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of HMF to 2,5-Bis(hydroxymethyl)tetrahydrofuran
HMF undergoes catalytic hydrogenation using Raney nickel under hydrogen pressure (50 psi) in ethanol at 50°C for 24 hours. This yields 2,5-bis(hydroxymethyl)tetrahydrofuran (cis:trans = 4:1) with 85–92% yield. The cis isomer predominates due to steric favorability during ring formation.
Tosylation of the Diol
The diol is converted to a ditosylate using tosyl chloride (2.2 equiv) and triethylamine (4.4 equiv) in dichloromethane (DCM) at 0°C. After 2 hours, the reaction is quenched with water, and the ditosylate is isolated in 90–95% yield.
Cyclization with Benzylamine
The ditosylate reacts with benzylamine (1.1 equiv) in acetonitrile at 80°C for 48 hours, forming N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane . The product is purified via crystallization from heptane (78–85% yield).
Hydrogenolysis of the N-Benzyl Group
The N-benzyl group is removed via hydrogenolysis using Pearlman’s catalyst (20% Pd(OH)₂/C) in ethanol under hydrogen (1 atm). After 12 hours, the free amine is isolated as the hydrochloride salt by treatment with HCl in 2-propanol/heptane (92–95% yield).
Sulfonylation of the Thiophene Ester
The thiophene sulfonate ester is prepared through sequential sulfonation and esterification:
Synthesis of Methyl 3-Sulfonylthiophene-2-carboxylate
Thiophene-2-carboxylic acid is sulfonated using chlorosulfonic acid (2.5 equiv) in DCM at −10°C for 1 hour. The intermediate sulfonic acid is treated with thionyl chloride (3 equiv) to form the sulfonyl chloride, which is then esterified with methanol in the presence of pyridine (85% yield).
Coupling with 3-Oxa-8-azabicyclo[3.2.1]octane
The sulfonyl chloride reacts with the bicyclic amine (1.1 equiv) in DCM using triethylamine (2.5 equiv) as a base. After stirring at 25°C for 6 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:3), yielding methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate in 70–78% yield.
Stereochemical Control and Optimization
The (1R,5S) configuration is enforced during the cyclization step. Computational modeling indicates that the cis-ditosylate intermediate favors a chair-like transition state during benzylamine attack, leading to the desired stereochemistry. Alternative reducing agents (e.g., sodium borohydride ) or solvents (e.g., tetrahydrofuran ) reduce epimerization risks during later stages.
Analytical Characterization
Key analytical data for the final compound:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 313.4 g/mol | HRMS |
| $$ ^1H $$ NMR (CDCl₃) | δ 7.45 (d, 1H), 4.20–3.80 (m, 4H), 3.85 (s, 3H) | |
| HPLC Purity | >99% | C18 column, 80:20 H₂O:MeCN |
Scale-Up Considerations
Critical scale-up challenges include:
- Acetonitrile Residues : Residual acetonitrile from cyclization must be <50 ppm to prevent N-alkylation during hydrogenolysis.
- Catalyst Loading : Pd(OH)₂/C is preferred over Pd/C for higher turnover in hydrogenolysis.
- Crystallization : The hydrochloride salt crystallizes optimally from 2-propanol/heptane (1:4 v/v) with 95% recovery.
Alternative Synthetic Routes
Direct Sulfonation of Preformed Bicyclic Amines
A one-pot method couples 3-oxa-8-azabicyclo[3.2.1]octane with methyl 3-mercaptothiophene-2-carboxylate using Oxone® in methanol/water (70% yield).
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates achieves enantiomeric excess >99% for the (1R,5S) isomer.
Chemical Reactions Analysis
Oxidation: : Can occur at the sulfur atom, forming sulfoxides and sulfones.
Reduction: : Reduction of the ester group to alcohols using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions at the thiophene ring.
Oxidizing Agents: : Hydrogen peroxide or peracids for sulfone formation.
Reducing Agents: : Lithium aluminium hydride for reducing the ester functionality.
Catalysts: : Palladium or copper catalysts in coupling reactions.
Sulfoxides/Sulfones: : Oxidation products of the sulfur atom.
Alcohols: : Reduction products of the ester group.
Substituted Thiophenes: : Products from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound’s synthetic versatility allows it to be a building block in organic synthesis, aiding the development of more complex molecules.
Biology: Its bicyclic structure is similar to certain natural products, making it a candidate for bioactivity studies, including enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications include acting as a pharmacophore in drug design, particularly in targeting central nervous system disorders.
Industry: In industry, it could be used in the synthesis of advanced materials or as a precursor for specialized polymers.
Mechanism of Action
The mechanism of action often revolves around the sulfonyl and bicyclic groups’ ability to interact with biological targets:
Molecular Targets: : Enzymes or receptors with specific binding sites for bicyclic structures.
Pathways: : Could involve inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Structure : Replaces the 3-oxa group with a 4-iodophenyl substituent and substitutes the sulfonyl-thiophene with a simpler methyl ester at the bicyclo[3.2.1]octane core.
Azabicyclo[4.2.0] and [3.2.0] Systems
Compounds like (6R,7R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () and dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlight:
- Ring Size Impact : Smaller bicyclo[3.2.0] systems exhibit reduced conformational flexibility compared to bicyclo[3.2.1], affecting substrate binding in antibiotic targets (e.g., β-lactams).
- Functional Groups : Thiadiazole and tetrazole substituents () enhance hydrogen-bonding capacity, unlike the sulfonyl group in the target compound, which prioritizes electrostatic interactions.
Substituent-Specific Comparisons
Sulfonyl vs. Trifluoromethanesulfonate
- Methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate : Sulfonyl groups improve aqueous solubility and are common in protease inhibitors.
- (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate () : The triflate group is a superior leaving group in nucleophilic substitution reactions, making it more reactive in synthetic intermediates but less stable in vivo.
Ester vs. Carboxylic Acid Derivatives
Antibiotic Derivatives
Compounds like (6R,7R)-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () are structurally related to cephalosporins. The target compound’s thiophene-sulfonyl motif diverges from classical β-lactam antibiotics, suggesting alternative mechanisms (e.g., kinase inhibition).
Crystallinity and Stability
Pharmacopeial standards () emphasize crystallinity and impurity thresholds (e.g., dimethylaniline <223>). The target compound’s bicyclic system likely meets crystallinity requirements 〈695〉 due to its rigid framework , though experimental validation is needed.
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article discusses its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 303.36 g/mol
- CAS Number: 1396816-12-8
- Solubility: Soluble in organic solvents.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
-
Opioid Receptor Modulation:
- The compound has been studied for its effects on kappa opioid receptors (KOR), which are involved in pain modulation and have implications in addiction and mood disorders. Structure-activity relationship (SAR) studies indicate that modifications to the bicyclic structure can enhance selectivity and potency at KORs .
- Antinociceptive Effects:
Table 1: Summary of Biological Activities
Case Study: Kappa Opioid Receptor Antagonists
A series of analogs based on the 8-azabicyclo[3.2.1]octane framework were synthesized, demonstrating that structural modifications can lead to enhanced selectivity for kappa opioid receptors while minimizing off-target effects . Notably, the introduction of sulfonyl groups increased the binding affinity significantly.
Q & A
Q. What are the recommended synthetic strategies for preparing methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of bicyclic sulfonamide-thiophene derivatives typically involves multi-step reactions. Key steps include:
- Sulfonylation : Coupling the azabicyclo[3.2.1]octane sulfonyl chloride with the thiophene carboxylate under anhydrous conditions (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts .
- Solvent Optimization : Reflux conditions in ethanol or dichloromethane improve yield by enhancing solubility of intermediates. For example, highlights reflux in ethanol for analogous azabicyclo compounds, achieving >70% purity after recrystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the target compound.
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the stereochemistry of the bicyclic core and sulfonyl-thiophene linkage. For example, uses NMR to confirm azabicyclo[3.2.1]octane derivatives, with characteristic shifts for bridgehead protons (δ 3.5–4.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray analysis (e.g., ) validates the (1R,5S) stereochemistry and spatial arrangement of the sulfonyl group .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₃H₁₅NO₅S₂) via exact mass matching .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer :
- In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine transporters) using radiolabeled ligands, as seen in tropane alkaloid analogs (). For example, competitive binding assays with [³H]cocaine can assess affinity for monoamine transporters .
- Enzymatic Inhibition Studies : Test inhibition of sulfotransferases or cytochrome P450 isoforms due to the sulfonyl group’s potential metabolic interactions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with neurotransmitter transporters (e.g., serotonin transporter). The sulfonyl group may form hydrogen bonds with active-site residues, as observed in structurally similar tropane derivatives () .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses. ’s crystallographic data can serve as a template for force field parameterization .
Q. How can researchers resolve contradictions in synthetic yields reported for analogous azabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (e.g., THF vs. DCM), temperatures (reflux vs. room temperature), and catalysts (e.g., DMAP for sulfonylation). shows dichloromethane under reflux improves yields by 15–20% compared to THF .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylation or ring-opening byproducts). Adjust stoichiometry (e.g., 1.1 eq sulfonyl chloride) to minimize side reactions .
Q. What strategies guide structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Modification : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (logP) and blood-brain barrier penetration, as demonstrated in for chlorophenyl-tropane analogs .
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties to evaluate impact on target affinity () .
- In Vivo Pharmacokinetics : After in vitro screening, assess bioavailability in rodent models via intravenous/oral administration, measuring plasma half-life and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
